3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
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Overview
Description
3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic compound that features a benzoic acid core substituted with a methoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1-methyl-1H-pyrazole with appropriate starting materials under controlled conditions.
Coupling Reaction: The synthesized pyrazole is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity[3][3].
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines[6][6].
Scientific Research Applications
3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action are often related to its structural features, which allow it to interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-(1-methyl-1H-pyrazol-1-yl)benzoic acid: This compound is structurally similar but differs in the position of the pyrazole ring attachment.
3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid: Lacks the methyl group on the pyrazole ring, which can influence its reactivity and biological activity.
Uniqueness
3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity to biological targets and its reactivity in chemical transformations .
Properties
IUPAC Name |
3-methoxy-4-(1-methylpyrazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-7-9(6-13-14)10-4-3-8(12(15)16)5-11(10)17-2/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXPMFXTOHDZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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